molecular formula C12H14N2OS B2570929 5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine CAS No. 301223-40-5

5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine

Cat. No.: B2570929
CAS No.: 301223-40-5
M. Wt: 234.32
InChI Key: MKQHNAYBZYUSTR-UHFFFAOYSA-N
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Description

Significance of Nitrogen and Sulfur Heterocyles in Pharmaceutical Science and Drug Development

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of medicinal chemistry. Among these, structures incorporating both nitrogen and sulfur atoms are of paramount importance in the design and development of new therapeutic agents. rsc.orgopenmedicinalchemistryjournal.com These heteroatoms, through their lone pairs of electrons and differences in electronegativity compared to carbon, introduce specific physicochemical properties that influence a molecule's reactivity, stability, and ability to interact with biological targets. openmedicinalchemistryjournal.com

The presence of nitrogen and sulfur in a heterocyclic ring can significantly impact a compound's pharmacokinetic and pharmacodynamic profiles. rsc.org Nitrogen-containing heterocycles are found in a vast array of natural products, including alkaloids, vitamins, and hormones, and are present in approximately 60% of all unique small-molecule drugs approved by the FDA. mdpi.com Sulfur-containing heterocycles also exhibit a broad range of biological activities. researchgate.net The combination of these two heteroatoms, as seen in scaffolds like thiazole (B1198619), phenothiazine, and benzothiazine, often results in molecules with unique structural features and potent pharmacological effects. openmedicinalchemistryjournal.comresearchgate.net These scaffolds are integral to numerous approved drugs, underscoring their value in addressing a wide spectrum of diseases. rsc.org

The 2-Aminothiazole (B372263) Nucleus as a Privileged Pharmacophore: Historical Context and Current Relevance

Within the diverse world of heterocycles, the 2-aminothiazole (2-AT) nucleus holds a special status as a "privileged pharmacophore". researchgate.netnih.gov This term describes a molecular scaffold that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for the development of drugs for various therapeutic indications. researchgate.net The 2-aminothiazole functionality has been recognized for its capacity to target a wide array of proteins, making it a frequently exploited structural feature in drug discovery. nih.gov

Historically, the significance of the 2-aminothiazole core can be traced back to its incorporation in early antibacterial agents like sulfathiazole. wikipedia.orgwisdomlib.org Its relevance has not waned over time; in fact, it has grown substantially. The 2-AT nucleus is a fundamental component of numerous modern, clinically successful drugs. nih.govnih.gov Examples include the kinase inhibitor dasatinib, used in cancer therapy, and the PI3K inhibitor alpelisib, approved for treating certain types of breast cancer. nih.govnih.govconsensus.app This enduring presence in the pharmaceutical landscape highlights the scaffold's favorable properties and its continued importance in the design of novel therapeutic agents. researchgate.net The amino group of the 2-aminothiazole serves as a key functional group that can be readily modified, allowing chemists to build diverse derivatives with enhanced potency and selectivity. researchgate.net

Overview of Structural Diversity and Therapeutic Applications within the 2-Aminothiazole Class

The 2-aminothiazole scaffold is the foundation for a vast number of derivatives with an exceptionally broad spectrum of biological activities. scholarsresearchlibrary.commdpi.com Medicinal chemists have systematically modified the core 2-AT structure at various positions to optimize interactions with specific biological targets, leading to compounds with a wide range of therapeutic applications. nih.gov This structural diversity allows for the fine-tuning of a compound's pharmacological profile.

Derivatives of 2-aminothiazole have demonstrated efficacy across numerous disease categories. researchgate.netnih.gov The wide-ranging biological activities associated with this class of compounds make it a highly attractive and fruitful area of research in medicinal chemistry. scholarsresearchlibrary.comresearchgate.net

Table 1: Therapeutic Applications of 2-Aminothiazole Derivatives This table is interactive and allows for sorting and filtering of data.

Therapeutic Area Specific Activity Reference
Infectious Diseases Antibacterial, Antifungal, Antitubercular, Anti-HIV, Antiprotozoal scholarsresearchlibrary.commdpi.com
Oncology Anticancer, Antitumor nih.govnih.govconsensus.app
Inflammation Anti-inflammatory scholarsresearchlibrary.commdpi.com
Neurology Anticonvulsant, Neuroprotective, Anti-prion scholarsresearchlibrary.comnih.gov
Metabolic Disorders Antidiabetic nih.govscholarsresearchlibrary.com
Cardiovascular Antihypertensive nih.govscholarsresearchlibrary.com

| Other | Antioxidant, Dopaminergic, PARP-1 inhibitor | scholarsresearchlibrary.com |

Rationale for Investigating 5-Substituted 2-Aminothiazole Derivatives, with Specific Emphasis on Benzyl (B1604629) and Ethoxy Moieties

The investigation of a benzyl group at the 5-position is a rational design choice based on established medicinal chemistry principles. The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) bridge, can engage in various non-covalent interactions with biological targets, including hydrophobic and π-π stacking interactions. nih.gov Such interactions are often critical for high-affinity binding to receptor pockets or enzyme active sites. Specifically, incorporating a benzyl group at the 5th position of the 2-aminothiazole core has been explored in the development of competitive 5-lipoxygenase (5-LOX) inhibitors for anti-inflammatory applications. researchgate.net

The further addition of an ethoxy moiety (–O–CH₂CH₃) to the benzyl ring, as in a 4-ethoxybenzyl group, serves to modulate the physicochemical properties of the compound. The ethoxy group can influence factors such as lipophilicity (fat solubility), which affects how the molecule is absorbed, distributed, and metabolized in the body. Furthermore, the oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with the biological target that can enhance binding affinity and activity. mdpi.com This strategic substitution allows for the fine-tuning of the molecule's properties to achieve a desired therapeutic profile.

Table 2: Compound Names Mentioned in the Article

Compound Name
5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine
Alpelisib
Dasatinib

Properties

IUPAC Name

5-[(4-ethoxyphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-15-10-5-3-9(4-6-10)7-11-8-14-12(13)16-11/h3-6,8H,2,7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQHNAYBZYUSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of 5 4 Ethoxybenzyl 1,3 Thiazol 2 Amine Analogs and General 2 Aminothiazole Derivatives

Influence of Substituents at the 5-Position on Biological Activity

The substituent at the 5-position of the 2-aminothiazole (B372263) ring plays a pivotal role in modulating the biological activity of these compounds. The size, shape, and electronic properties of this substituent can significantly impact how the molecule interacts with its biological target.

Role of Aryl/Alkyl Substituents (e.g., Benzyl) in Modulating Pharmacological Profiles

The introduction of an aryl or alkyl group, particularly a benzyl (B1604629) moiety, at the 5-position of the 2-aminothiazole core is a common strategy in the design of bioactive molecules. The benzyl group can engage in various non-covalent interactions, such as hydrophobic and π-π stacking interactions, with the amino acid residues in the binding pocket of a target protein.

The nature of the aryl group itself is also critical. For instance, in a series of 2-aminobenzothiazole (B30445) derivatives, the replacement of a 2,5-dimethoxyphenyl group with other aromatic systems like 2-thienyl or 9-anthracenyl led to a dramatic decrease in antiproliferative potency. This underscores the specific steric and electronic requirements of the target protein's binding site.

Impact of Electron-Donating Groups, such as Ethoxy, on Activity

While direct and extensive SAR studies on a series of 5-(substituted benzyl)-2-aminothiazoles with varied electronic properties at the para position are not abundantly available in the public domain, studies on related structures provide valuable insights. For instance, in a series of thiazolidine-2,4-dione derivatives, the position of the ethoxy group on the benzylidene ring was found to be critical for their functional activities, including inhibiting cell proliferation and inducing apoptosis. A shift of the ethoxy substitution from the 4-position to the 2-position on the phenyl ring significantly improved the biological response. This indicates a high degree of sensitivity to the spatial arrangement of the electron-donating group.

In other classes of bioactive molecules, the introduction of electron-donating groups on an aromatic ring can enhance activity by increasing the electron density of the π-system, which may lead to stronger π-π stacking or cation-π interactions with the biological target. The lone pair of electrons on the oxygen atom of the ethoxy group can also participate in hydrogen bonding, further stabilizing the ligand-receptor complex. For example, in a series of substituted thiazinoquinones, the antiplasmodial activity was found to be influenced more by the resonance effect of electron-donating substituents at the para position of the benzyl ring than by their inductive effect.

The following table summarizes the influence of para-substituents on the benzyl ring of related heterocyclic scaffolds on their biological activity.

Scaffold Para-Substituent on Benzyl Ring Observed Effect on Biological Activity
Thiazolidine-2,4-dioneEthoxy (at position 2 vs. 4)Shift to 2-position significantly improved activity
ThiazinoquinoneElectron-donating groupsResonance effect enhanced antiplasmodial activity
2-AminobenzothiazoleMethoxySubstitution pattern influenced antiproliferative activity

SAR Analysis of the 2-Amino Functionality and its Derivatives

The 2-amino group of the thiazole (B1198619) ring is a key functional group that is frequently modified to explore SAR. This primary amine can act as a hydrogen bond donor and is often a site for derivatization to introduce new functionalities and modulate the physicochemical properties of the molecule.

In many 2-aminothiazole series, the free amino group is essential for activity. However, acylation of the 2-amino group can lead to compounds with altered or improved pharmacological profiles. For instance, N-acylated-2-amino-5-benzyl-1,3-thiazoles have been synthesized and evaluated for their anticancer activity. The nature of the acyl group can significantly impact potency and selectivity.

Furthermore, the substitution pattern on the nitrogen of the 2-amino group is critical. In a study of 2-aminothiazoles as inhibitors of cyclin-dependent kinase 5 (cdk5), variations at the 2-amino position led to significant improvements in potency and selectivity. This highlights that the 2-amino group and its substituents are crucial for interaction with the kinase hinge region.

Conformational Flexibility and Steric Effects of the Benzyl Moiety

Computational studies on substituted benzenes have shown that the preferred conformation of a substituent is influenced by both steric and electronic factors. For a benzyl group attached to a heterocyclic ring, there is a degree of rotational freedom around the single bond connecting the methylene (B1212753) bridge to the thiazole ring and the bond connecting the methylene to the phenyl ring. The presence of the para-ethoxy group will also have its own conformational preferences.

The steric bulk of the 5-substituent can also play a significant role. In some cases, larger, bulkier groups may enhance binding through increased van der Waals interactions, while in other cases, they may lead to steric clashes that reduce activity. The optimal size and shape of the substituent are highly dependent on the specific topology of the target's binding site.

Comparative SAR Studies Across Diverse 2-Aminothiazole Scaffolds and Their Therapeutic Targets

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a ligand for a wide variety of biological targets. Comparative SAR studies across different series of 2-aminothiazole derivatives have revealed that subtle structural modifications can lead to significant changes in therapeutic targeting.

For example, 2-aminothiazole derivatives have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Src family kinases, and B-Raf. The substitution pattern on the thiazole ring and its appended functionalities dictates the kinase selectivity. In many kinase inhibitors, the 2-aminothiazole core acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

In the context of anticancer agents, 2-aminothiazole derivatives have also been identified as inhibitors of tubulin polymerization. These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The substituents at the 4- and 5-positions of the thiazole ring are often critical for potent tubulin polymerization inhibitory activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group at either the 4- or 5-position is a common feature of many tubulin inhibitors in this class.

The following table provides a comparative overview of 2-aminothiazole scaffolds and their therapeutic targets.

2-Aminothiazole Scaffold Key Substituents Therapeutic Target Mechanism of Action
2-Amino-5-aroylthiazoles5-(3,4,5-trimethoxybenzoyl)TubulinInhibition of tubulin polymerization
N-Aryl-2-aminothiazolesN-aryl groupCyclin-Dependent Kinases (CDKs)ATP-competitive inhibition
2-Amino-5-benzylthiazolesN-acylationVarious (e.g., cancer cell cytotoxicity)Not fully elucidated, may involve multiple targets
2-Amino-4-phenylthiazolesVaried substitutionsVarious (e.g., anticancer)Target-dependent

Mechanistic Elucidation of Biological Activities Exhibited by 2 Aminothiazole Derivatives Relevant to 5 4 Ethoxybenzyl 1,3 Thiazol 2 Amine

Anticancer and Antitumor Modalities

The 2-aminothiazole (B372263) scaffold is a core component of several clinically approved anticancer drugs, including Dasatinib and Alpelisib, highlighting its importance in oncology research. nih.govconsensus.app Derivatives of this scaffold exert their anticancer effects through multiple mechanisms, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Cell Proliferation and Induction of Apoptosis Pathways

A primary mechanism by which 2-aminothiazole derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death, in cancer cells. koreascience.krresearchgate.net Studies on various derivatives have shown they can trigger apoptosis through both intrinsic and extrinsic pathways.

One key pathway involves the generation of reactive oxygen species (ROS), which leads to diminished mitochondrial membrane potential and subsequent activation of the mitochondrial apoptotic pathway. nih.gov This process is often characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govukrbiochemjournal.org The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3. ukrbiochemjournal.org Activated caspase-3 is responsible for cleaving critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. ukrbiochemjournal.org

Furthermore, some 2-amino-5-benzylthiazole derivatives have been shown to cause DNA single-strand breaks and fragmentation in leukemia cells without directly binding to or intercalating with DNA. ukrbiochemjournal.org This suggests an indirect mechanism of DNA damage that contributes to the apoptotic response. The induction of apoptosis by these compounds is a critical factor in their ability to inhibit the proliferation of various human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.govresearchgate.net

Compound ClassCancer Cell LineApoptotic MechanismKey Proteins Modulated
2-aminothiazole derivativesHepG2 (Liver)Intrinsic pathway, DNA fragmentationp53, p21
2-amino-5-benzylthiazole derivativesHuman Leukemia cellsCaspase activation, DNA damageCaspase-3, PARP, Bcl-2, Bax, Bim, EndoG
TH-39 (a 2-aminothiazole derivative)K562 (Leukemia)ROS-mitochondrial pathwayCaspase-3, Bcl-2, Bax

Disruption of Cell Cycle Progression (e.g., G2/M phase arrest)

In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by disrupting the cell cycle. A common finding is the arrest of cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov This phase is a critical checkpoint that ensures DNA is properly replicated before the cell enters mitosis. By causing an arrest at this stage, these compounds prevent cancer cells from dividing and proliferating.

The mechanism of G2/M arrest often involves the modulation of key cell cycle regulatory proteins. For instance, treatment with certain 2-aminothiazole derivatives can lead to the activation of proteins like p53 and p21. dovepress.com The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. dovepress.com Inhibition of CDKs prevents the cell from moving from the G2 phase into mitosis. Some tubulin polymerization inhibitors derived from this scaffold have also been shown to induce G2/M arrest. nih.govresearchgate.net This disruption of the cell division process ultimately leads to cell death. researchgate.net The ability to interfere with cell-cycle progression in cancer cells is a significant aspect of the antitumor modality of these compounds. nih.gov

Modulation of Microtubule Dynamics and Tubulin Polymerization Inhibition

Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division, motility, and intracellular transport. nih.gov The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization of α,β-tubulin heterodimers, is a key target for anticancer drugs. researchgate.netnih.gov

Several 2-aminothiazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds bind to tubulin, often at the colchicine (B1669291) binding site, and disrupt the dynamic equilibrium of the microtubule system. mdpi.com This disruption prevents the formation of a functional mitotic spindle, which is necessary for chromosome segregation during mitosis. As a result, the cell cycle is arrested, typically at the G2/M phase, which ultimately triggers apoptosis. nih.gov For example, a thiazole-naphthalene derivative, compound 5b , which contains a 4-ethoxy phenyl group, was found to significantly inhibit tubulin polymerization with an IC₅₀ value of 3.3 µM, superior to that of colchicine (IC₅₀ = 9.1 µM). nih.gov This demonstrates that the antiproliferative activity of these compounds is directly related to their ability to interfere with microtubule dynamics. nih.gov

Targeting Specific Oncogenic Kinases and Receptor Pathways (e.g., PI3Kα, Src/Abl, ATAD2 bromodomain)

The 2-aminothiazole scaffold serves as a "privileged structure" in medicinal chemistry, capable of targeting a variety of specific oncogenic kinases and receptor pathways that are often dysregulated in cancer. nih.gov

PI3Kα Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is critical for cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. nih.gov Alpelisib, a clinically approved drug for breast cancer, features a 2-aminothiazole core and functions as a selective inhibitor of the PI3Kα isoform. nih.govacs.org Derivatives with this scaffold have demonstrated potent inhibitory activity against PI3Kα, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov

Src/Abl Inhibition: Src and Abl are non-receptor tyrosine kinases that play roles in cell proliferation, survival, and migration. The 2-aminothiazole template was instrumental in the discovery of Dasatinib, a potent pan-Src and Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). nih.gov This class of inhibitors demonstrates nanomolar to subnanomolar potency in both biochemical and cellular assays. nih.gov

ATAD2 Bromodomain Targeting: ATPase family AAA domain-containing 2 (ATAD2) is an oncogene whose bromodomain is involved in transcriptional regulation and is overexpressed in many cancers. mdpi.com Although considered a challenging target, structure-based optimization has led to the development of potent 2-aminothiazole-based inhibitors of the ATAD2 bromodomain. acs.org The KAc binding site of ATAD2 is more open and polar compared to other bromodomains, presenting a unique challenge for inhibitor design. nih.gov

Antimicrobial Spectrum and Mechanisms (Antibacterial, Antifungal, Antiviral, Antitubercular)

The 2-aminothiazole nucleus is a versatile pharmacophore that is also integral to the structure of many antimicrobial agents. nih.gov Its derivatives have been investigated for a broad spectrum of activities, including antibacterial, antifungal, and antimycobacterial effects. nih.govtandfonline.com

Evaluation of Efficacy Against Bacterial Strains (e.g., E. coli, S. aureus)

Derivatives of 2-aminothiazole have demonstrated notable efficacy against various bacterial strains, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comrasayanjournal.co.in In vitro antimicrobial screening has identified several compounds with potent antibacterial activity, in some cases exceeding that of standard antibiotics like ampicillin (B1664943) and streptomycin. tandfonline.comnih.gov

The mechanism of antibacterial action is believed to involve the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme involved in the biosynthesis of the bacterial cell wall peptidoglycan, is a probable target for these compounds. tandfonline.comnih.gov By inhibiting MurB, these derivatives disrupt cell wall synthesis, leading to bacterial cell death. The presence of specific substituents on the thiazole (B1198619) ring can significantly influence the antimicrobial potency; for instance, electron-withdrawing groups have been shown to enhance activity against both E. coli and S. aureus. mdpi.com

Bacterial StrainCompound TypeObserved ActivityPotential Mechanism
Escherichia coli2-aminothiazole derivatives with arylazo moietyGood antimicrobial activityNot specified
Staphylococcus aureus2-aminothiazole derivatives with arylazo moietyGood antimicrobial activityNot specified
Various bacterial strainsFunctionally substituted 2-aminothiazolesPotent antibacterial agents, some more active than ampicillin and streptomycinMurB Inhibition

Assessment of Antifungal and Antiviral Properties

The 2-aminothiazole moiety is a key component in a variety of compounds demonstrating significant antifungal and antiviral capabilities. nih.govsemanticscholar.orgresearchgate.net The structural framework of these derivatives allows them to interact with various biological targets in fungi and viruses. For instance, the well-known antifungal drug Abafungin contains a thiazole ring, highlighting the importance of this scaffold in developing antimycotic agents. tandfonline.com

In the realm of antiviral research, 2-aminothiazole derivatives have shown promise against a range of viruses. nih.gov Specific derivatives have been designed and evaluated for their activity against human rhinovirus (HRV), a common cause of upper respiratory tract infections. nih.gov Furthermore, studies have demonstrated the potential of substituted aminothiazoles as potent agents against the influenza A virus. One study found that a derivative bearing a 4-trifluoromethylphenyl substituent exhibited significantly higher antiviral activity against the H1N1 strain than the commercially available drug oseltamivir. mdpi.com Frentizole, another derivative, has been noted for its antiviral and immunosuppressive properties. mdpi.com The broad-spectrum antiviral activity underscores the potential of the 2-aminothiazole core in the development of new therapeutic agents to combat viral infections. nih.gov

Anti-tubercular Activity Against M. tuberculosis and Related Species

A substantial body of research has established the 2-aminothiazole series as a promising class of anti-tubercular agents with potent activity against Mycobacterium tuberculosis (M. tb), the primary causative agent of tuberculosis. nih.govbohrium.com High-throughput screening and subsequent chemical synthesis have identified numerous derivatives with excellent, sub-micromolar minimum inhibitory concentrations (MIC) against the H37Rv strain of M. tb. nih.govnih.govresearchgate.netumn.edu

Structure-activity relationship (SAR) studies have provided critical insights into the features required for potent anti-tubercular activity. These studies consistently show that while the central thiazole core is sensitive to change, the 2-amino position can accommodate a wide range of lipophilic substitutions, allowing for the optimization of potency. nih.govnih.govresearchgate.netumn.edu For many potent analogues, a 2-pyridyl moiety at the C-4 position of the thiazole ring is deemed essential for activity. nih.govnih.gov For example, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly promising compound with an MIC of 0.024 µM. nih.govumn.edu Furthermore, select compounds in this class have been shown to be rapidly bactericidal against replicating M. tb, a highly desirable characteristic for an anti-tubercular drug. nih.govasm.org

Table 1: Anti-tubercular Activity of Selected 2-Aminothiazole Derivatives against M. tuberculosis H37Rv
Compound NameMinimum Inhibitory Concentration (MIC) in µMReference
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine0.024 nih.govumn.edu
Compound 7n (a 2,4,5-substituted aminothiazole)6.25 researchgate.net
Compound 20 (a representative aminothiazole)<0.5 nih.gov

Identification of Specific Molecular Targets within Microbial Pathogens

Elucidating the precise mechanism of action is crucial for the development of antimicrobial agents. For 2-aminothiazole derivatives, several molecular targets within microbial pathogens have been proposed and investigated.

In the context of their anti-tubercular activity, one of the key hypothesized targets is the β-Ketoacyl-ACP Synthase (KasA) enzyme. researchgate.net KasA is a critical component of the fatty acid synthase-II (FAS-II) system in M. tuberculosis, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. researchgate.net Docking studies have suggested that 2-aminothiazole derivatives can bind to this enzyme, thereby inhibiting mycolic acid production and disrupting cell wall integrity. researchgate.net

For broader antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, 2-aminothiazole derivatives are thought to inhibit Mur enzymes, such as Mur1 and Mur2. tandfonline.com These enzymes are involved in the early stages of peptidoglycan biosynthesis, another vital process for maintaining the bacterial cell wall. tandfonline.com Other potential mechanisms have also been explored. For instance, the possibility of iron chelation as a mode of action against M. tb was investigated due to the structural arrangement of some derivatives, but this was subsequently ruled out for a specific series of compounds. nih.gov Similarly, the essential signal peptidase LepB was studied as a potential target, but potent aminobenzothiazole molecules did not appear to inhibit it directly. asm.org

Anti-inflammatory Pathways and Cytokine Modulation

The 2-aminothiazole scaffold is integral to numerous compounds exhibiting significant anti-inflammatory properties. nih.govnih.govnih.gov The primary mechanism underlying this activity involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.com By inhibiting these enzymes, 2-aminothiazole derivatives can reduce the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are key mediators of pain and inflammation. tandfonline.com

Several studies have focused on the dual inhibition of COX and 15-lipoxygenase (15-LOX) enzymes by novel 2-aminothiazole hybrids. nih.govmdpi.com This dual-action mechanism is advantageous as it can block multiple inflammatory pathways simultaneously. The anti-inflammatory drug Meloxicam, which contains a thiazole ring, is a prominent example of a COX inhibitor. tandfonline.com

Other Pharmacological Activities (e.g., Anticonvulsant, Antidiabetic, Neuroprotective)

In addition to the activities previously described, the structural versatility of 2-aminothiazole derivatives has led to their investigation in a wide range of other therapeutic areas.

Anticonvulsant Activity Several novel series of 2-aminothiazole derivatives have demonstrated significant anticonvulsant activity in preclinical models. nih.govnih.govresearchgate.net These compounds have been evaluated in standard screening tests, including the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. nih.govtandfonline.com Certain derivatives have shown high potency, with median effective doses (ED50) significantly lower than some reference drugs, while exhibiting low neurotoxicity in tests such as the rotarod assay. tandfonline.com For instance, one triazole-substituted 2-aminothiazole derivative showed an ED50 of 13.4 mg/kg in the MES model. tandfonline.com

Antidiabetic Activity The 2-aminothiazole scaffold is also a feature of compounds with potential antidiabetic properties. nih.govresearchgate.netmdpi.com The mechanism for some of these derivatives is linked to their agonist effect on the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). mdpi.com PPARγ is a nuclear receptor that plays a critical role in regulating glucose metabolism and insulin (B600854) sensitivity. By activating this receptor, these compounds can help improve glycemic control. mdpi.com In animal models of type 2 diabetes, oral administration of novel 2-aminobenzothiazole (B30445) derivatives has been shown to effectively reduce blood glucose levels and improve the lipid profile. mdpi.com

Neuroprotective Activity Neuroprotective effects are another important pharmacological property associated with 2-aminothiazole derivatives. nih.govnih.gov Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS). mdpi.com Research has also explored the potential of these compounds to inhibit apoptosis (programmed cell death) in neuronal cells. Studies using PC12 cells have shown that certain 2-aminothiazole derivatives can protect against and inhibit apoptosis induced by oxidative stress (e.g., from H2O2). nih.gov This suggests a potential role for these compounds in the treatment of neurodegenerative disorders where neuronal cell death is a key pathological feature. nih.gov

Computational Chemistry and in Silico Approaches in the Design and Analysis of 5 4 Ethoxybenzyl 1,3 Thiazol 2 Amine Analogs

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.

Molecular docking studies have been instrumental in evaluating the binding affinity of 5-(4-ethoxybenzyl)-1,3-thiazol-2-amine analogs and other thiazole (B1198619) derivatives at the colchicine (B1669291) binding site of tubulin. mdpi.comresearchgate.netnih.gov The colchicine site is a critical target for anticancer agents as its occupation disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov

For instance, a study on novel thiazole-naphthalene derivatives identified a compound with an ethoxy group at the 4-position of the phenyl ring as the most active, exhibiting potent inhibition of tubulin polymerization. nih.gov Docking studies of various thiazole derivatives have shown that these compounds can effectively occupy the colchicine binding site, mirroring key interactions of known inhibitors like Combretastatin A-4 (CA-4). mdpi.com The predicted binding affinities from these studies, often expressed as binding energy (kcal/mol) or IC50 values, help in ranking and prioritizing compounds for synthesis and biological evaluation. researchgate.netnih.govnih.gov For example, some 2,4-disubstituted thiazole derivatives have shown superior tubulin polymerization inhibition with IC50 values in the low micromolar range, which was supported by their excellent binding modes in docking studies. researchgate.net

Table 1: Examples of Binding Affinity Data for Thiazole Analogs Targeting Tubulin

Compound Class Biological Target Metric Value
Thiazole-naphthalene derivative (5b) Tubulin Polymerization IC50 3.3 µM nih.gov
2,4-disubstituted thiazole (7c) Tubulin Polymerization IC50 2.00 ± 0.12 µM researchgate.net
Thiazole-based chalcone (B49325) (2e) Tubulin Polymerization IC50 7.78 µM mdpi.com
Thiazol-5(4H)-one (4f) Tubulin Polymerization IC50 9.33 nM scispace.com

Docking studies are crucial for elucidating the specific molecular interactions between ligands and their target receptors. For analogs of this compound binding to the colchicine site of tubulin, these studies reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nih.govsemanticscholar.org

The trimethoxyphenyl ring, a common feature in many colchicine site inhibitors, is often observed to interact with Cys241 in the β-tubulin subunit. researchgate.net The thiazole ring and its substituents can form hydrogen bonds with amino acid residues such as Asn101, Asn258, and Gln11. semanticscholar.org For example, molecular docking of certain thiazole derivatives has shown that the 2-aminothiazole (B372263) moiety can act as a hydrogen bond donor and acceptor, forming critical interactions within the binding pocket. nih.gov Understanding these intermolecular forces is key to designing new analogs with improved affinity and specificity. The ethoxybenzyl group of the parent compound is expected to form hydrophobic interactions within a specific pocket of the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful in understanding how steric, electrostatic, and other fields of the molecules influence their activity. nih.gov

For a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives, which are structurally related to the compound of interest, 3D-QSAR models have been successfully developed to predict their inhibitory activity against PIM2 kinase. nih.gov These models provide contour maps that highlight regions where modifications to the chemical structure would likely lead to an increase or decrease in biological activity. nih.gov For instance, a CoMFA model might indicate that a bulky substituent in a particular region is favorable for activity, while a CoMSIA model could suggest that an electronegative group is preferred in another area. nih.gov Such insights are invaluable for the rational design of new, more potent analogs of this compound.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov Once a pharmacophore model is generated from a known active compound, it can be used as a 3D query to search large chemical databases for novel compounds that possess the same essential features. nih.gov

This virtual screening approach has been successfully applied to identify new potential tubulin inhibitors. nih.gov For example, a pharmacophore model can be generated based on the binding mode of a potent thiazole derivative in the colchicine binding site. scispace.com This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Screening a database with this model can lead to the identification of new chemical scaffolds that are predicted to bind to the target, thus accelerating the discovery of novel ligands. nih.gov

Molecular Dynamics Simulations to Understand Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov While molecular docking provides a static picture of the binding pose, MD simulations can reveal the conformational flexibility of the ligand and the receptor, the stability of the binding interactions, and the role of solvent molecules. nih.gov

For thiazole-containing compounds, MD simulations have been used to confirm the stability of their complexes with biological targets. nih.gov These simulations can show how the ligand adapts its conformation within the binding site and how the hydrogen bonding networks evolve over time. This information is crucial for understanding the true nature of the binding event and for refining the design of new analogs to achieve a more stable and long-lasting interaction with the target.

In Silico ADME/Tox Predictions for Prioritizing Compound Synthesis (excluding specific toxicity data)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. derpharmachemica.comnih.govnih.gov These computational models can predict various pharmacokinetic parameters such as oral bioavailability, blood-brain barrier permeability, and adherence to drug-likeness rules like Lipinski's rule of five. derpharmachemica.comnih.gov

For various thiazole and thiadiazole derivatives, in silico ADME studies have been conducted to assess their potential as drug candidates. derpharmachemica.comnih.govresearchgate.net These studies help in identifying compounds with favorable pharmacokinetic profiles early in the design process, which allows for the prioritization of synthetic efforts towards molecules that are more likely to succeed in later stages of development. researchgate.net By filtering out compounds with predicted poor ADME properties, researchers can save significant time and resources.

Table 2: Predicted Physicochemical Properties for this compound

Property Predicted Value
TPSA (Topological Polar Surface Area) 48.14 chemscene.com
LogP (Octanol-water partition coefficient) 2.7148 chemscene.com
Hydrogen Bond Acceptors 4 chemscene.com
Hydrogen Bond Donors 1 chemscene.com
Rotatable Bonds 4 chemscene.com

Strategic Application in Fragment Based Drug Discovery Fbdd and Lead Optimization

The 2-Aminothiazole (B372263) Scaffold as a Validated Fragment Hit in Screening Campaigns

The 2-aminothiazole moiety is a well-established and validated fragment hit in numerous screening campaigns targeting a diverse range of protein classes. nih.gov Its inherent properties, including a rigid ring system that reduces conformational flexibility and the presence of hydrogen bond donors and acceptors, facilitate specific and detectable interactions with protein binding sites. The value of this scaffold is further enhanced by its synthetic tractability, which allows for the straightforward generation of analog libraries for structure-activity relationship (SAR) studies.

Fragment screening campaigns often identify the 2-aminothiazole core as a recurring motif in hits against various targets, solidifying its status as a "privileged fragment." This recurrence is not coincidental but rather a reflection of the scaffold's ability to engage in key binding interactions, such as hydrogen bonds and aromatic interactions, which are fundamental to molecular recognition at protein surfaces. The identification of the 2-aminothiazole core as a hit provides a critical starting point for the subsequent stages of FBDD.

Table 1: Properties of a Typical 2-Aminothiazole Fragment for FBDD

PropertyTypical ValueRationale
Molecular Weight< 300 DaEnsures efficient exploration of chemical space and higher hit rates.
cLogP1-3Balances solubility and permeability for favorable ADME properties.
Heavy Atom Count< 20Adheres to the "Rule of Three" for fragment-like molecules.
Hydrogen Bond Donors1-3Provides key interaction points for protein binding.
Hydrogen Bond Acceptors1-3Facilitates molecular recognition and binding affinity.
Rotatable Bonds< 3Reduces conformational entropy loss upon binding.

Fragment Growing and Elaboration Strategies Applied to Thiazole (B1198619) Cores

Once a 2-aminothiazole fragment like the core of 5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine is identified and its binding mode is characterized, typically through X-ray crystallography or NMR spectroscopy, the process of fragment evolution begins. This involves strategically adding chemical functionality to the fragment core to extend into adjacent pockets of the protein binding site, thereby increasing potency and selectivity. This process can be broadly categorized into "fragment growing" and "fragment linking."

Fragment Growing: This strategy involves the stepwise addition of chemical substituents to the core fragment. For a 2-aminothiazole scaffold, several vectors for growth are available. The primary amine at the 2-position and the substituent at the 5-position (in this case, the 4-ethoxybenzyl group) are common points for chemical modification. For instance, the amine group can be acylated, alkylated, or used in the formation of ureas and sulfonamides to probe for new interactions within the binding site. The benzyl (B1604629) group at the 5-position can be modified on the phenyl ring or at the benzylic position to optimize van der Waals and hydrophobic interactions.

Fragment Linking: In cases where two or more fragments are found to bind in proximity within a target's binding site, they can be chemically linked together. This can lead to a substantial increase in binding affinity due to the additive nature of the binding energies and a favorable entropic contribution. While not directly applicable to a single starting fragment, this strategy highlights the combinatorial power of FBDD.

The elaboration of the thiazole core is guided by the structural information of the protein-fragment complex. The goal is to design and synthesize new analogs that make additional, favorable interactions with the target protein, leading to a significant improvement in biological activity.

Rational Design and Synthesis of Focused 2-Aminothiazole Libraries for Target-Specific Screening

Leveraging the knowledge that the 2-aminothiazole scaffold is a frequent hitter, medicinal chemists can rationally design and synthesize focused libraries of these compounds for screening against specific target families. nih.gov This approach is more efficient than screening a large, diverse library, as it enriches for compounds with a higher probability of being active.

The design of such a library around the this compound core would involve systematic variations at key positions. For example, the ethoxy group on the benzyl ring could be replaced with other alkoxy groups, halogens, or small alkyl groups to probe the electronic and steric requirements of the corresponding binding pocket. Similarly, the primary amine at the 2-position could be substituted with a variety of small alkyl or acyl groups.

The synthesis of these focused libraries is often amenable to parallel synthesis techniques, allowing for the rapid generation of a multitude of analogs for biological evaluation. This targeted approach accelerates the hit-to-lead optimization process by focusing on a chemically tractable and biologically relevant scaffold.

Table 2: Example of a Focused Library Design Based on the this compound Scaffold

Scaffold PositionR1 (at 2-position)R2 (on benzyl ring)
Variation 1 -H-OCH2CH3 (ethoxy)
Variation 2 -COCH3 (acetyl)-OCH2CH3 (ethoxy)
Variation 3 -H-OCH3 (methoxy)
Variation 4 -H-Cl (chloro)
Variation 5 -CH3 (methyl)-OCH2CH3 (ethoxy)

Integration of FBDD with High-Throughput Screening (HTS) in Drug Discovery Pipelines

While FBDD and HTS are often viewed as distinct drug discovery strategies, their integration can create a powerful and synergistic approach. FBDD is adept at identifying efficient binders and providing a clear path for optimization, while HTS can explore a much larger chemical space and identify more complex starting points.

In an integrated pipeline, hits from an HTS campaign that contain a 2-aminothiazole scaffold can be deconstructed into their core fragments for further analysis and optimization using FBDD principles. Conversely, a fragment hit like the 2-aminothiazole core can be used to search a larger corporate database for more complex molecules containing this scaffold that might have been missed in the initial fragment screen.

This integrated approach allows researchers to leverage the strengths of both methodologies. The initial identification of a privileged fragment, such as the 2-aminothiazole core, can guide the selection of compounds for HTS or inform the design of follow-up libraries. This synergy can ultimately shorten the timeline and increase the success rate of drug discovery programs. The journey from a simple fragment to a clinical candidate is a multi-step process of rational design and iterative optimization, with the 2-aminothiazole scaffold serving as a robust and versatile starting point.

Future Perspectives and Research Opportunities in 2 Aminothiazole Chemistry

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency, Atom Economy, and Environmental Profile

The traditional Hantzsch synthesis, while foundational for creating 2-aminothiazoles, often involves harsh conditions and the use of toxic solvents. organic-chemistry.orgresearchgate.net Modern research is increasingly focused on developing "green" and more efficient synthetic protocols that prioritize sustainability, efficiency, and reduced waste.

Key developments in this area include:

Solvent-Free and Catalyst-Free Approaches: A rapid, eco-friendly, solvent-free protocol for synthesizing 2-aminothiazoles via Hantzsch condensation has been developed. organic-chemistry.orgresearchgate.net This method involves heating a 2-bromoacetophenone (B140003) to its melting point and adding thiourea (B124793), with the reaction completing in seconds and producing good to excellent yields, thereby aligning with green chemistry principles by eliminating toxic solvents and reducing reaction times. organic-chemistry.org

Recyclable Catalysts: The use of solid-supported, recyclable catalysts like Nafion-H in a polyethylene (B3416737) glycol (PEG)–water solvent system provides a mild and environmentally benign pathway to 2-aminothiazoles. tandfonline.com This approach simplifies catalyst reuse and product work-up, making the process more sustainable. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has been employed to synthesize 2-aminothiazole (B372263) derivatives, offering a green chemistry approach that can accelerate reaction times and improve yields. researchgate.net

Novel Reagents: Researchers are replacing hazardous reagents like iodine with safer alternatives. For instance, trichloroisocyanuric acid (TCCA) has been used as a green and safe source of halogen ions in a one-pot synthesis catalyzed by a magnetic nanocatalyst, avoiding the use of toxic I2. rsc.org

Table 1: Comparison of Synthetic Methodologies for 2-Aminothiazoles
MethodologyKey FeaturesAdvantagesReferences
Traditional Hantzsch SynthesisCondensation of α-haloketones with thiourea.Well-established, versatile. organic-chemistry.orgresearchgate.net
Solvent-Free SynthesisReaction occurs by heating reagents to melting point without solvent.Eco-friendly, rapid reaction times, reduced waste. organic-chemistry.orgresearchgate.net
Catalysis with Nafion-HUses a recyclable solid-supported catalyst in a PEG-water system.Mild conditions, catalyst reusability, environmentally acceptable. tandfonline.com
TCCA-Mediated SynthesisUtilizes trichloroisocyanuric acid as a halogen source with a magnetic nanocatalyst.Avoids toxic iodine, uses non-toxic solvent, catalyst is recyclable. rsc.org

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas for 2-Aminothiazole Derivatives

The 2-aminothiazole nucleus is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comresearchgate.net While its role in cancer therapy is well-documented—forming the backbone of drugs like Dasatinib and Alpelisib—research is expanding to identify novel biological targets and applications in less explored therapeutic domains. nih.govnih.gov

Future research directions include:

Targeting Novel Kinases and Enzymes: 2-aminothiazole derivatives are being investigated as inhibitors of a wide range of enzyme targets beyond those traditionally associated with cancer. These include cyclin-dependent kinases (CDKs), Akt protein kinase, B-RAF, Src kinase, and phosphodiesterase type 5 (PDE5). nih.govrsc.org

Neurodegenerative Diseases: Certain aminothiazole analogs have shown promise in the treatment of prion diseases by demonstrating improved potency and brain exposure, suggesting a potential therapeutic avenue for neurodegenerative conditions. nih.govresearchgate.net

Glioblastoma: Hybrid molecules combining 2-aminothiazole with flavonoid structures have been found to bind to the Tau protein and exhibit antitumor activity in glioblastoma cell lines, opening new possibilities for treating this aggressive brain cancer. nih.gov

Orphan and Neglected Diseases: The broad bioactivity of the 2-aminothiazole scaffold makes it a candidate for developing treatments for diseases with limited therapeutic options, such as leishmaniasis. nih.gov

Table 2: Emerging Biological Targets for 2-Aminothiazole Derivatives
Biological TargetTherapeutic AreaMechanism/SignificanceReferences
Prion Protein (PrPSc)Neurodegenerative DiseasesInhibition of disease-causing prion protein aggregation. nih.gov
Tau ProteinGlioblastoma, NeurodegenerationBinding to Tau protein, leading to anti-metabolic activity in cancer cells. nih.gov
Phosphodiesterase 5 (PDE5)Erectile Dysfunction, OtherRegulation (inhibition or enhancement) of PDE5 enzyme activity. rsc.org
Sirtuin 2 (SIRT2)CancerInhibition of SIRT2, a protein involved in cell cycle regulation and tumorigenesis. mdpi.com
Bacterial MurB EnzymeInfectious DiseasesInhibition of MurB, an enzyme essential for bacterial cell wall synthesis. tandfonline.com

Advanced Integration of Artificial Intelligence and Machine Learning in Rational Drug Design of Thiazole-Based Compounds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, enabling a more rational and efficient design of novel therapeutics. For thiazole-based compounds, these computational tools are instrumental in identifying promising candidates, predicting their activity, and understanding their mechanism of action before synthesis.

Key applications of AI and ML in this field include:

In Silico Screening and Molecular Docking: Computational methods are widely used to screen virtual libraries of thiazole (B1198619) derivatives against specific biological targets. mdpi.comresearchgate.net Molecular docking simulations predict the binding affinity and interaction patterns of these compounds within the active site of proteins, helping to prioritize molecules for synthesis and biological testing. researchgate.netnih.govrsc.org

Pharmacokinetic and Toxicity Prediction: ADME-Toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using computational models. researchgate.net Platforms like pkCSM and PASS help researchers evaluate the drug-likeness and potential bioactivity of novel azo-thiazole derivatives, guiding the design of compounds with better safety and pharmacokinetic profiles.

Structure-Based Drug Design: By analyzing X-ray crystallography data of target proteins complexed with inhibitors, researchers can design new thiazole derivatives with improved potency and selectivity. mdpi.com This rational approach was used to develop novel SIRT2 inhibitors based on the structures of known ligands. mdpi.com

Table 3: Applications of AI/ML in the Drug Design of Thiazole Compounds
ApplicationDescriptionImpact on Drug DiscoveryReferences
Virtual ScreeningHigh-throughput computational screening of large compound libraries against a biological target.Rapidly identifies potential hit compounds, reducing time and cost. mdpi.comresearchgate.net
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand to a target protein.Provides insights into binding mechanisms and helps prioritize candidates. nih.govrsc.org
ADME-Toxicity PredictionUses algorithms to forecast the pharmacokinetic and toxicity profiles of new molecules.Filters out compounds with poor drug-like properties early in development. researchgate.net
Molecular Dynamics (MD) SimulationsSimulates the motion of a ligand-protein complex over time to analyze conformational changes.Confirms the stability of binding interactions and validates docking results. researchgate.net

Strategies for Overcoming Drug Resistance Mechanisms in Existing and Emerging Pathologies utilizing 2-Aminothiazole Scaffolds

The rise of drug resistance in both cancer and infectious diseases poses a major global health challenge, necessitating the development of novel therapeutic strategies. nih.govnih.govnih.gov The versatile 2-aminothiazole scaffold is being explored as a platform for designing compounds that can circumvent or overcome these resistance mechanisms.

Strategies employing 2-aminothiazole derivatives include:

Developing Novel Antimicrobial Agents: New 2-aminothiazole derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria. nih.gov Isosteric replacement of the thiazole core with an oxazole (B20620) has also been shown to improve activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis. mdpi.com

Antibiotic Adjuvants: Certain 2-aminothiazole compounds can act as synergists, enhancing the efficacy of existing antibiotics. One such compound, A33, was shown to work in combination with polymyxin (B74138) E to inhibit the growth of various Gram-negative bacteria, potentially lowering the required antibiotic dosage and mitigating toxicity. nih.gov

Targeting Resistance in Cancer: The development of anticancer drug resistance significantly limits the efficacy of many common therapies. nih.govnih.gov Research is focused on designing 2-aminothiazole-based small molecule inhibitors that can decrease drug resistance and reduce side effects. nih.govconsensus.app This includes designing covalent inhibitors or PROTACs (PROteolysis TArgeting Chimeras) that can target drug-resistant alleles. nih.gov For example, novel thiazole-2-acetamide derivatives have been developed as tubulin polymerization inhibitors that are resistant to P-glycoprotein-mediated efflux, a common mechanism of drug resistance in cancer. frontiersin.org

Table 4: 2-Aminothiazole-Based Strategies to Combat Drug Resistance
StrategyPathologyMechanismExampleReferences
Direct Antimicrobial ActivityBacterial InfectionsInhibition of essential bacterial pathways in resistant strains.N-oxazolyl- and N-thiazolylcarboxamides active against multidrug-resistant M. tuberculosis. mdpi.com
Antibiotic AdjuvantGram-Negative Bacterial InfectionsActs as a synergist to enhance the efficacy of existing antibiotics like polymyxin E.Compound A33 targets the outer membrane of Gram-negative bacteria. nih.gov
Circumventing Efflux PumpsCancerDesigning molecules that are not substrates for efflux pumps like P-glycoprotein.Thiazole-2-acetamide derivatives as tubulin inhibitors. frontiersin.org
Inhibiting Resistance PathwaysCancerDevelopment of small molecules that inhibit pathways conferring resistance.Targeting altered signaling pathways like PI3K/AKT/mTOR. nih.govacs.org

Hybridization Approaches and Prodrug Design Incorporating the 2-Aminothiazole Core for Improved Efficacy and Bioavailability

To enhance the therapeutic potential of the 2-aminothiazole scaffold, researchers are employing innovative strategies such as molecular hybridization and prodrug design. These approaches aim to improve drug efficacy, selectivity, bioavailability, and pharmacokinetic properties. nih.govnih.gov

Key approaches include:

Molecular Hybridization: This strategy involves combining the 2-aminothiazole core with other pharmacologically active moieties to create a single hybrid molecule with potentially synergistic or enhanced activity. researchgate.net Examples include:

Thiazole-Flavonoid Hybrids: Fusing a 2-aminothiazole group to a flavone (B191248) heterocycle resulted in a hybrid compound with potent anti-metabolic activity in glioblastoma cell lines. nih.gov

Thiazole-Piperazine Hybrids: The combination of thiazole and piperazine (B1678402) moieties has been explored for developing new anti-tubercular agents. mdpi.comresearchgate.net

Table 5: Hybridization and Prodrug Strategies for 2-Aminothiazoles
StrategyRationaleDesired ImprovementExampleReferences
Molecular HybridizationCombining two or more pharmacophores to create a single molecule with enhanced or synergistic effects.Increased potency, multi-target activity.2-Aminothiazole-Flavonoid hybrids for glioblastoma. nih.gov
Prodrug Design (e.g., N-oxide)Converting an active drug into an inactive precursor to improve its pharmacokinetic properties.Enhanced bioavailability, improved brain penetration, altered distribution.N-oxide analog of a pyridin-3-yl aminothiazole for prion disease. nih.gov
Isosteric ReplacementReplacing one functional group (thiazole) with another (oxazole) to modify properties.Improved water solubility, enhanced antimicrobial activity.2-Aminooxazole derivatives for improved activity against mycobacteria. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclization reactions starting from precursors like thioureas or thiosemicarbazides. For example, coupling 4-ethoxybenzyl halides with 1,3-thiazole-2-amine derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Alternatively, cyclization of thiourea intermediates using POCl₃ or HCl under reflux (90–120°C) is a well-documented approach . Key intermediates include aryl isothiocyanates and substituted benzyl halides, with purification often achieved via column chromatography or recrystallization from DMSO/water mixtures .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm the ethoxybenzyl group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and thiazole ring protons (δ 6.5–7.5 ppm for aromatic signals) .
  • FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C stretches) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃N₂OS) .

Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Dose-Response Curves : Data analyzed using software like GraphPad Prism to determine potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test bases (e.g., NaOH vs. K₂CO₃) and solvents (DMF vs. THF) to enhance nucleophilic substitution efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 3 hours under reflux) while maintaining yields >80% .
  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted benzyl halides) and adjust stoichiometric ratios (1:1.2 for amine:halide) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
  • X-ray Crystallography : Resolve stereochemical uncertainties; the ethoxybenzyl group’s orientation can influence crystal packing .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies are employed to study structure-activity relationships (SAR) for antitumor activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replacing ethoxy with methoxy or halogen groups) and test cytotoxicity against diverse cancer cell panels .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like tubulin or kinases; correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors in the thiazole ring) using software like Schrödinger .

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS over 24–72 hours .
  • Plasma Stability : Incubate with human plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and quantify remaining compound using HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.